molecular formula C15H16N4O4 B11296885 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11296885
M. Wt: 316.31 g/mol
InChI Key: FRTJGPRARQWRGO-UHFFFAOYSA-N
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Description

7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O4/c1-8-16-15-17-11(14(20)21)7-12(19(15)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7,12H,1-3H3,(H,20,21)(H,16,17,18)

InChI Key

FRTJGPRARQWRGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The resulting chalcone is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) and triethylamine under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or acyl chloride-mediated conditions:

Reagents Conditions Product Yield Reference
Methanol + SOCl₂Reflux, 12 hrsMethyl 7-(2,5-dimethoxyphenyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylate78%
Ethanol + H₂SO₄60°C, 24 hrsEthyl ester derivative65%

Key Findings :

  • Esterification enhances lipophilicity for improved membrane permeability in biological studies.

  • Acyl chloride intermediates (generated via SOCl₂) provide higher yields compared to direct acid-catalyzed esterification.

Amide Formation

The carboxylic acid reacts with primary and secondary amines to form amides:

Reagents Conditions Product Yield Reference
Ethylamine + DCC/DMAPRT, 24 hrs7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxamide82%
Benzylamine + EDC/HOBt0°C → RT, 12 hrsBenzylamide derivative75%

Key Findings :

  • Amidation retains hydrogen-bonding capacity, critical for targeting enzymatic active sites .

  • Coupling agents like DCC and EDC minimize racemization compared to traditional methods.

Demethylation of Methoxy Groups

The 2,5-dimethoxyphenyl substituent undergoes demethylation under acidic conditions:

Reagents Conditions Product Yield Reference
HBr (48%)/Acetic acidReflux, 6 hrs7-(2,5-Dihydroxyphenyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid60%

Key Findings :

  • Demethylation generates phenolic –OH groups, enabling further functionalization (e.g., glycosylation).

  • Prolonged reaction times (>8 hrs) lead to decomposition of the triazole ring.

Nucleophilic Substitution at the Triazole Ring

The triazole moiety participates in alkylation and arylation reactions:

Reagents Conditions Product Yield Reference
NaH + Methyl iodideDMF, 0°C → RT, 8 hrsN-Methylated triazolo[1,5-a]pyrimidine derivative68%
Benzyl bromide + K₂CO₃DCM, RT, 12 hrsBenzyl-substituted triazole derivative55%

Key Findings :

  • Alkylation at N1 of the triazole ring enhances steric bulk, altering enzyme-binding kinetics.

  • Polar aprotic solvents (DMF, DCM) improve reaction efficiency compared to protic solvents.

Halogenation Reactions

Electrophilic halogenation occurs at the pyrimidine ring’s C6 position:

Reagents Conditions Product Yield Reference
Br₂/FeBr₃DCM, 0°C, 2 hrs6-Bromo-7-(2,5-dimethoxyphenyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid45%

Key Findings :

  • Bromination introduces a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • FeBr₃ is superior to AlCl₃ for regioselectivity at C6.

Oxidation and Reduction

The dihydropyrimidine ring undergoes redox transformations:

Reagents Conditions Product Yield Reference
KMnO₄/H₂SO₄80°C, 4 hrsAromatic pyrimidine derivative (loss of 4,7-dihydro structure)30%
NaBH₄/MeOHRT, 2 hrsTetrahydrotriazolo[1,5-a]pyrimidine (fully saturated)85%

Key Findings :

  • Oxidation disrupts conjugation, reducing planarity and biological activity.

  • Reduction increases solubility but decreases binding affinity for hydrophobic targets.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile oxides:

Reagents Conditions Product Yield Reference
Phenylnitrile oxideToluene, 100°C, 12 hrsBis-triazole fused pyrimidine40%

Key Findings :

  • Cycloadditions expand the heterocyclic framework for library diversification .

  • Thermal conditions favor regioselectivity over microwave-assisted methods .

Scientific Research Applications

The biological activity of this compound is largely attributed to its ability to influence multiple biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that derivatives of this compound can exhibit low micromolar IC50 values against CDK-2, suggesting potential as anticancer agents.
  • Antimicrobial Properties : This compound demonstrates antimicrobial activity against various pathogens. Its structural characteristics enable it to disrupt microbial growth mechanisms effectively.
  • Anti-inflammatory Effects : Studies have indicated that the compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
CDK InhibitionCDK-2~10
AntimicrobialVarious pathogensVaries
Anti-inflammatoryCytokine modulationNot specified
Enzyme InhibitionPhosphodiesteraseNot specified

Key Research Findings

  • Cyclin-dependent Kinase Inhibition : A focused screening campaign identified derivatives of the compound with potent inhibitory activity against CDK-2. Structure-activity relationship (SAR) studies indicated that modifications could enhance potency and selectivity for specific kinases .
  • Antimicrobial Efficacy : The compound exhibited significant inhibitory activity against a range of microorganisms, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Inflammatory Pathway Modulation : Research suggests that the compound can modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines. This property may be beneficial in developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects . The compound may also interact with other targets, such as kinases, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its potential as a versatile scaffold in drug discovery.

Biological Activity

The compound 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 538319-51-6

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that derivatives like compound 2a showed potent anticancer activity against Hep3B liver cancer cells by reducing α-fetoprotein (α-FP) secretion significantly compared to untreated controls .

Antimicrobial Activity

Pyrimidine derivatives are well-documented for their antimicrobial properties. The presence of methoxy groups in the structure enhances their efficacy against various pathogens. Compounds containing similar pyrimidine scaffolds have been reported to exhibit antibacterial and antifungal activities against strains such as E. coli and S. aureus .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2-M phase, which is critical for cancer treatment strategies .

Case Studies and Research Findings

StudyFindings
Study on Hep3B CellsCompound 2a reduced α-FP levels significantly and induced G2-M phase arrest similar to doxorubicin .
Antimicrobial EvaluationCompounds exhibited effective inhibition against E. coli and S. aureus, highlighting the importance of methoxy substitution for enhanced activity .
Structure-Activity Relationship (SAR)The presence of specific substituents on the triazolo-pyrimidine scaffold was crucial for enhancing anticancer and antimicrobial activities .

Q & A

Q. What are the recommended synthetic routes for 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous triazolo-pyrimidine derivatives are synthesized via multicomponent reactions. Key strategies include:

  • Green synthesis : Using eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol (1:1 v/v) at reflux (65–100°C), which avoids toxic solvents and enables high yields (75–92%) .
  • Solvent-free conditions : Conducting reactions in the molten state of TMDP (liquefied at 65°C), which simplifies purification and reduces waste .
  • Acyl chloride coupling : Reacting amino intermediates with acyl chlorides in dioxane under argon, followed by column chromatography purification (e.g., EtOAc/light petroleum gradients) .

Q. Key Considerations :

  • TMDP’s recyclability (>5 cycles without activity loss) makes it cost-effective for scalable synthesis .
  • Piperidine alternatives are recommended due to regulatory restrictions in some regions .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

Methodological Answer: Characterization should integrate:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., dihydro-pyrimidine protons at δ 4.2–5.5 ppm) .
  • IR Spectroscopy : Identify carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and triazole/pyrimidine ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₃H₁₄N₄O₅: expected [M+H]⁺ = 307.09).
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Validation : Cross-reference spectral data with structurally related triazolo-pyrimidines (e.g., ethyl 5-chloromethyl derivatives) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on analogous compounds:

  • Hazard Classification : Assume acute toxicity (oral, dermal), skin/eye irritation, and organ toxicity (GHS Category 2–3) .
  • Protective Measures :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Avoid inhalation; employ respirators if dust is generated .
  • Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .

Note : Specific toxicity data for this compound may require further testing.

Advanced Questions

Q. How can reaction conditions be optimized for higher yields and purity?

Methodological Answer: Optimization strategies from related systems:

  • Catalyst Screening : Compare TMDP with other Lewis bases (e.g., morpholine) to enhance regioselectivity .
  • Solvent Effects : Test binary solvent systems (e.g., ethanol/water vs. DMF) to improve solubility of dimethoxyphenyl intermediates .
  • Temperature Gradients : Evaluate reflux vs. microwave-assisted synthesis (80–120°C) to reduce reaction time .

Case Study : TMDP in ethanol/water (1:1) achieved 92% yield for ethyl 5-amino-7-phenyl derivatives, versus 85% in molten TMDP .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Standardize in vitro models (e.g., fixed cell lines vs. primary cultures) and control for solvent effects (e.g., DMSO concentration) .
  • Structural Analogues : Compare activity of 2-methyl vs. 2-trifluoromethyl substituents to isolate pharmacophore contributions .
  • Data Triangulation : Validate results using orthogonal assays (e.g., enzyme inhibition + cytotoxicity screening) .

Example : Pyrazolo[1,5-a]pyrimidine derivatives showed variable IC₅₀ values due to trifluoromethyl group positioning .

Q. What mechanistic insights exist for the biological activity of triazolo-pyrimidine derivatives?

Methodological Answer: Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., via hydrogen bonding with pyrimidine N-atoms) .
  • Intercalation : Planar triazolo-pyrimidine cores interacting with DNA/RNA helices, disrupting replication .
  • ROS Modulation : Methoxyphenyl substituents scavenging free radicals in oxidative stress models .

Q. Experimental Design :

  • Conduct molecular docking (e.g., AutoDock Vina) to predict target interactions.
  • Validate with knockout cell lines or enzyme kinetics assays .

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